molecular formula C21H17N3O B5161995 8-(3-pyridinyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one

8-(3-pyridinyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one

Cat. No.: B5161995
M. Wt: 327.4 g/mol
InChI Key: DSKUKNRWSJYKGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(3-pyridinyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one, also known as PTPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

Mechanism of Action

8-(3-pyridinyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one works by inhibiting the activity of PTPs, which are enzymes that remove phosphate groups from proteins. By inhibiting PTP activity, this compound can alter cellular signaling pathways and affect a variety of cellular processes.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects, including the regulation of cell growth, differentiation, and apoptosis. This compound has also been shown to affect the activity of various signaling pathways, including the MAPK and PI3K/Akt pathways.

Advantages and Limitations for Lab Experiments

One advantage of using 8-(3-pyridinyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one in lab experiments is its specificity for PTPs, which allows researchers to selectively target these enzymes and study their effects on cellular processes. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for research involving 8-(3-pyridinyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one. One area of interest is the development of new this compound analogs with improved properties, such as increased specificity or reduced toxicity. Another area of interest is the use of this compound in studies of disease, such as cancer and diabetes, where PTPs play important roles in disease progression. Additionally, this compound may have potential applications in drug discovery, as it can be used to screen for compounds that selectively target PTPs.

Synthesis Methods

8-(3-pyridinyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one can be synthesized through a multistep process involving the reaction of various chemical compounds. One common method involves the reaction of 3-pyridinecarboxaldehyde with 4,7-phenanthroline in the presence of a reducing agent. This reaction produces a key intermediate, which is then further reacted with other compounds to yield the final product.

Scientific Research Applications

8-(3-pyridinyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one has been used in a wide range of scientific research applications, including studies of cellular signaling pathways, protein-protein interactions, and enzyme activity. This compound has been found to be particularly useful in studies of protein tyrosine phosphatases (PTPs), which are enzymes that play important roles in cellular signaling and disease.

Properties

IUPAC Name

8-pyridin-3-yl-8,10,11,12-tetrahydro-7H-benzo[a][4,7]phenanthrolin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O/c25-18-7-1-5-15-19-14-6-3-11-23-16(14)8-9-17(19)24-21(20(15)18)13-4-2-10-22-12-13/h2-4,6,8-12,21,24H,1,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSKUKNRWSJYKGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(NC3=C2C4=C(C=C3)N=CC=C4)C5=CN=CC=C5)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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